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molecular formula C12H9ClN2O4 B1356630 Ethyl 4-chloro-6-nitroquinoline-3-carboxylate CAS No. 103514-54-1

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Cat. No. B1356630
M. Wt: 280.66 g/mol
InChI Key: UYLBXSAYGSUOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872002B2

Procedure details

To a suspension of 3a in chloroform were added 4 equivalents of oxalyl chloride followed by 0.1 equiv. of dimethylformamide. The solution was refluxed for 3 hours and was quenched with 5 M sodium hydroxide solution at 4° C. The chloroform layer was collected, washed with 100 mL water and brine solution, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Product was obtained by recrystallization using acetone. 1H-NMR (CDCl3) δ (ppm): 1.48 (3H, t, J=7.08 Hz), 4.55 (2H, q, J=7.08 Hz), 8.31 (1H, d, J=9.27 Hz), 8.62 (1H, m), 9.36 (2H, m). m/z 281.7 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(Cl)(=O)C([Cl:23])=O.CN(C)C=O.CC(C)=O>C(Cl)(Cl)Cl>[Cl:23][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was quenched with 5 M sodium hydroxide solution at 4° C
CUSTOM
Type
CUSTOM
Details
The chloroform layer was collected
WASH
Type
WASH
Details
washed with 100 mL water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Product was obtained by recrystallization

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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